molecular formula C9H20N2 B13958804 1,2,2,6,6-Pentamethylpiperazine CAS No. 63867-56-1

1,2,2,6,6-Pentamethylpiperazine

Cat. No.: B13958804
CAS No.: 63867-56-1
M. Wt: 156.27 g/mol
InChI Key: UILJIUFPKKZQQS-UHFFFAOYSA-N
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Description

1,2,2,6,6-Pentamethylpiperazine is a heterocyclic organic compound with the molecular formula C9H20N2. It is a derivative of piperazine, characterized by the presence of five methyl groups attached to the nitrogen atoms in the piperazine ring. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,2,6,6-Pentamethylpiperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods typically require specific reaction conditions, such as the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and controlled temperatures.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized reactors and purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

1,2,2,6,6-Pentamethylpiperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.

Substitution: Substitution reactions can occur at the nitrogen atoms, where alkyl or aryl groups replace the hydrogen atoms. Common reagents for these reactions include alkyl halides and aryl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various N-alkyl or N-aryl derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2,2,6,6-Pentamethylpiperazine involves its interaction with specific molecular targets and pathways. As a ganglion-blocking agent, it inhibits the transmission of nerve impulses by blocking the action of acetylcholine at nicotinic receptors in the autonomic ganglia . This action results in the relaxation of smooth muscles and a decrease in blood pressure, making it useful in the treatment of hypertension.

Comparison with Similar Compounds

1,2,2,6,6-Pentamethylpiperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its steric hindrance due to the methyl groups, which influences its reactivity and makes it suitable for specific applications in research and industry.

Properties

CAS No.

63867-56-1

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

1,2,2,6,6-pentamethylpiperazine

InChI

InChI=1S/C9H20N2/c1-8(2)6-10-7-9(3,4)11(8)5/h10H,6-7H2,1-5H3

InChI Key

UILJIUFPKKZQQS-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCC(N1C)(C)C)C

Origin of Product

United States

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